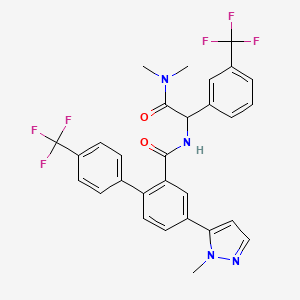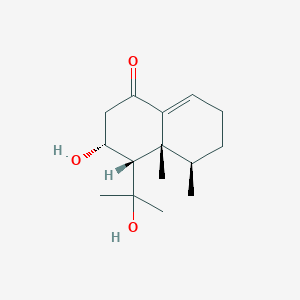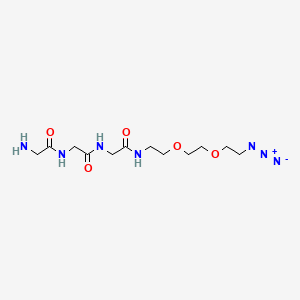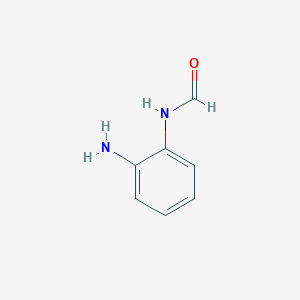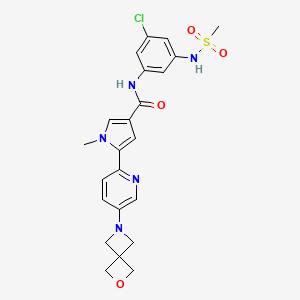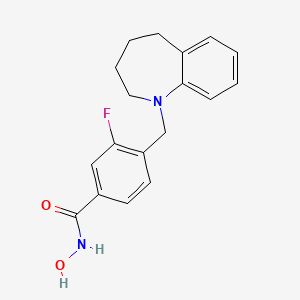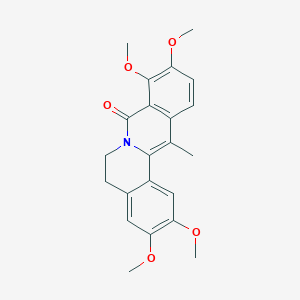
Yuanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yuanamide is a unique compound characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Yuanamide can be synthesized through various methods, including electrosynthesis, which offers a sustainable and green approach. This method involves the use of electrochemical conditions to facilitate the formation of amides . Another common method involves the direct coupling of carboxylic acids and amines, alcohols, or thiols to produce amides, peptides, esters, and thioesters .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of a coupling reagent that can be removed by water, promoting the direct coupling between carboxylic acids and amines without detectable racemization . This method is environmentally benign, user-friendly, and cost-effective.
化学反应分析
Types of Reactions: Yuanamide undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophiles or electrophiles under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions include amino-heterocycles, peptides, esters, and thioesters .
科学研究应用
Yuanamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of yuanamide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of amide bonds through nucleophilic substitution and the stabilization of transition states through secondary interactions .
相似化合物的比较
Penicillin G: An antibiotic containing an amide functional group.
Piperine: Responsible for the pungent flavor of black pepper.
Anandamide: Provides pleasurable sensations from eating chocolate.
Uniqueness: Yuanamide’s unique structure, with a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group, sets it apart from other amides. This structure imparts both nucleophilic and electrophilic properties, making it highly reactive and versatile in various chemical reactions .
属性
分子式 |
C22H23NO5 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one |
InChI |
InChI=1S/C22H23NO5/c1-12-14-6-7-16(25-2)21(28-5)19(14)22(24)23-9-8-13-10-17(26-3)18(27-4)11-15(13)20(12)23/h6-7,10-11H,8-9H2,1-5H3 |
InChI 键 |
YCRTZNIBHAKZMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=CC(=C(C=C3CCN2C(=O)C4=C1C=CC(=C4OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



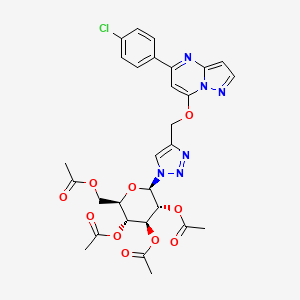
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
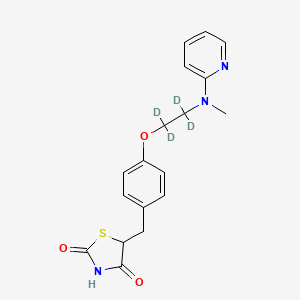
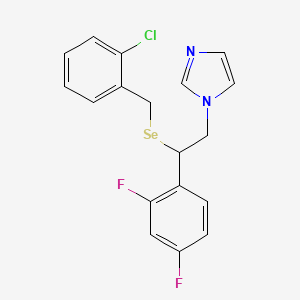


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
